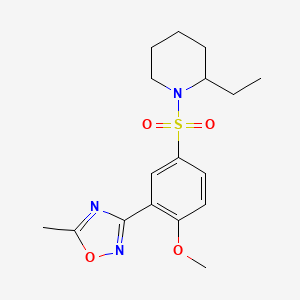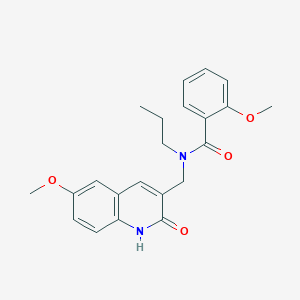
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors.
Mécanisme D'action
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is an essential cofactor for various cellular processes, including DNA repair, energy metabolism, and cell signaling. Cancer cells have a high demand for NAD+ due to their increased metabolic rate and DNA damage repair requirements. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to improve mitochondrial function and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which target both cancer and healthy cells, this compound specifically targets cancer cells. This reduces the risk of side effects and improves the overall efficacy of the treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its moderate toxicity at high doses.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a growing interest in the potential applications of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its mechanism of action, specificity for cancer cells, and wide range of biochemical and physiological effects make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new and effective cancer treatments.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-propyl-2-methoxybenzamidine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques. The overall yield of the synthesis is moderate, and the purity of the final product is high.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. This compound works by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. By inhibiting this pathway, this compound induces cancer cell death and inhibits tumor growth.
Propriétés
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-11-24(22(26)18-7-5-6-8-20(18)28-3)14-16-12-15-13-17(27-2)9-10-19(15)23-21(16)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWILHQCFSKLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

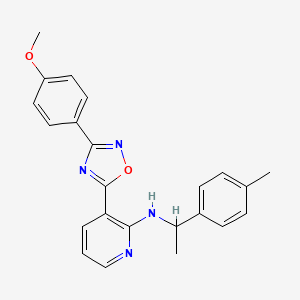
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
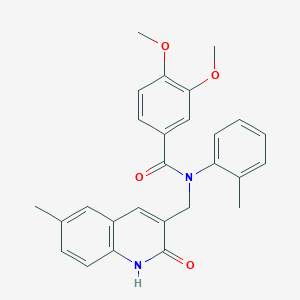

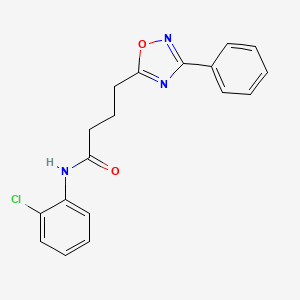
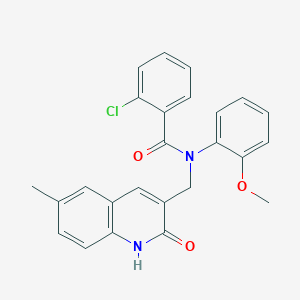
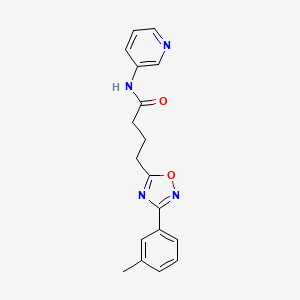

![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)

